(S)-Osanetant -

(S)-Osanetant

Catalog Number: EVT-10987240
CAS Number:
Molecular Formula: C35H41Cl2N3O2
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Osanetant, also known by its developmental code SR-142,801, is a selective neurokinin-3 receptor antagonist that was developed by Sanofi-Synthélabo in the mid-1990s. It has been primarily investigated for its potential therapeutic effects in treating various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. The compound is notable for being the first non-peptide antagonist targeting neurokinin-3 receptors, which are involved in regulating neurotransmitter release in the central nervous system. Its chemical formula is C27H35N3O2C_{27}H_{35}N_{3}O_{2}, with a molar mass of approximately 445.59 g/mol .

Source and Classification

(S)-Osanetant is classified as a neurokinin-3 receptor antagonist. Neurokinin-3 receptors are part of the tachykinin family of receptors, which play significant roles in various physiological processes, including pain perception, inflammation, and mood regulation. The compound has shown high affinity for neurokinin-3 receptors (Ki = 0.21 nM) while exhibiting selectivity over neurokinin-1 and neurokinin-2 receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Osanetant can be achieved through several methods, including:

  1. Convergent Synthesis: This method involves multiple synthetic routes that converge to form (S)-Osanetant.
  2. Intermediate Formation: Specific synthetic pathways include the formation of key intermediates that eventually lead to the final product.

The synthesis typically requires careful control of reaction conditions to ensure high yield and purity of the final compound. The use of solid-phase synthesis techniques has also been explored to streamline the process .

Molecular Structure Analysis

Structure and Data

(S)-Osanetant has a complex molecular structure characterized by its non-peptide nature. The structure can be represented as follows:

Chemical Structure C27H35N3O2\text{Chemical Structure }C_{27}H_{35}N_{3}O_{2}

Key structural features include:

  • A central aromatic ring system.
  • Multiple functional groups that contribute to its receptor binding properties.

The compound's unique non-peptide structure allows for distinct pharmacokinetic properties compared to peptide-based antagonists, potentially reducing side effects associated with peptide metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-Osanetant primarily functions through competitive antagonism at the neurokinin-3 receptor sites. Its binding inhibits the action of endogenous neurokinins, particularly neurokinin B, which is implicated in various central nervous system disorders.

The compound has been studied for its interactions with other neurotransmitter systems, and its ability to modulate glutamatergic pathways may contribute to its therapeutic effects in conditions like schizophrenia. Detailed kinetic studies have shown that (S)-Osanetant effectively alters neurotransmitter release profiles in neuronal cultures.

Mechanism of Action

Process and Data

(S)-Osanetant operates by selectively antagonizing neurokinin-3 receptors located in the central nervous system. This antagonism inhibits the signaling pathways activated by neurokinins, leading to:

  • Reduced release of biogenic amines such as dopamine and serotonin.
  • Modulation of neuroinflammatory responses, particularly relevant in conditions like Alzheimer's disease where neuroinflammation plays a critical role.

Preclinical studies indicate that blocking these receptors may alleviate symptoms associated with schizophrenia and potentially slow cognitive decline in Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 445.59 g/mol
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions should be evaluated during formulation development.

Additional analyses may include spectroscopic methods such as NMR and mass spectrometry to confirm purity and structural integrity during synthesis .

Applications

(S)-Osanetant is being researched for its potential applications in treating several neurological and psychiatric conditions:

  1. Schizophrenia: Investigated for its ability to improve cognitive dysfunction and negative symptoms.
  2. Alzheimer's Disease: Explored for its potential to reduce neuroinflammation associated with disease progression.
  3. Other Psychiatric Disorders: Ongoing research into its efficacy across various conditions related to neurotransmitter dysregulation.

While clinical trials have shown mixed results regarding efficacy, further research is ongoing to clarify (S)-Osanetant's therapeutic potential .

Neurobiological Mechanisms of Action

Tachykinin Neurotransmission and Neurokinin 3 Receptor Signaling Pathways

Tachykinins are evolutionarily conserved peptide neurotransmitters that modulate complex behaviors through G-protein-coupled receptors. The mammalian tachykinin system comprises two primary genes: Tachykinin 1 (Tac1), encoding Substance P and Neurokinin A, and Tachykinin 2 (Tac2), encoding Neurokinin B (NkB). NkB preferentially binds and activates the Neurokinin 3 Receptor (NK3R), a Gαq/11-coupled receptor [1] [4] [7]. Upon ligand binding, NK3R initiates a canonical signaling cascade: activation of phospholipase C (PLC) triggers inositol trisphosphate (IP3) and diacylglycerol (DAG) production, leading to intracellular calcium mobilization and protein kinase C (PKC) activation [1] [5]. This pathway modulates neuronal excitability, neurotransmitter release, and gene expression.

(S)-Osanetant is a highly selective non-peptide antagonist of NK3R, exhibiting species-dependent binding affinity. It demonstrates nanomolar affinity for human and guinea pig NK3R but significantly lower affinity for rat and mouse receptors [5] [6] [10]. This selectivity stems from structural differences in transmembrane domains across species, impacting small-molecule interactions [6]. Functionally, (S)-Osanetant competitively inhibits NkB binding, preventing Gq protein activation and downstream calcium flux. Electrophysiological studies confirm that (S)-Osanetant blocks senktide (an NK3R agonist)-induced neuronal firing in mesolimbic dopamine pathways, highlighting its efficacy in modulating neuronal activity [5] [10].

Table 1: Neurokinin Receptor Specificity and Effects of (S)-Osanetant

Receptor TypePrimary Endogenous Ligand(S)-Osanetant AffinityKey Signaling Pathways
Neurokinin 3 Receptor (NK3R)Neurokinin B (NkB)High (human, guinea pig)Gαq/11 → PLC → IP3/DAG → Ca²⁺ release → PKC activation
Neurokinin 1 Receptor (NK1R)Substance PNegligibleGαq/11 → Similar to NK3R
Neurokinin 2 Receptor (NK2R)Neurokinin ANegligibleGαq/11 → Similar to NK3R

Role of Tac2/Neurokinin B System in Stress Response Circuitry

The Tac2/NkB system is anatomically positioned to coordinate stress responses across limbic structures. Under baseline conditions, Tac2 mRNA expression is relatively restricted, with high densities in the bed nucleus of the stria terminalis (BNST), central amygdala (CeA), hypothalamic nuclei (dorsomedial hypothalamus and paraventricular nucleus), and habenula [1] [4] [7]. Chronic stress, particularly social isolation stress (SIS), induces profound upregulation of Tac2 transcription and NkB peptide release throughout these regions. Two weeks of SIS in rodents triggers a 2-3 fold increase in Tac2 mRNA in the BNST, central amygdala medial subdivision (CeM), and dorsomedial hypothalamus, correlating with maladaptive behavioral states [7].

This upregulation is functionally significant: NkB release in the dorsomedial BNST potentiates anxiety-like responses to unpredictable threats, while NkB signaling in the CeM enhances fear memory consolidation and expression [1] [4] [9]. Systemic administration of (S)-Osanetant prevents SIS-induced behavioral changes, including hypervigilance, persistent freezing, and exaggerated startle responses, confirming the Tac2/NkB system as a critical mediator of stress pathophysiology [4] [7]. Notably, (S)-Osanetant normalizes hypothalamic-pituitary-adrenal axis dysregulation associated with chronic stress without affecting basal cortisol levels, indicating targeted modulation of stress-specific pathways [7].

Modulation of Distributed Brain States by Neurokinin 3 Receptor Antagonism

Chronic social isolation stress induces a pervasive "isolation brain state" characterized by coordinated behavioral changes: increased aggression, persistent fear responses, sensory hypersensitivity, and social withdrawal. This state is mechanistically orchestrated by brain-wide Tac2/NkB system upregulation [7]. (S)-Osanetant exerts its therapeutic effects via distributed neuromodulation:

  • Reversal of Behavioral Saliens: Systemic (S)-Osanetant administration prevents SIS-induced offensive aggression in resident-intruder tests, converts persistent freezing (to looming disks or conditioned tones) back to stimulus-locked responses, and normalizes acoustic startle thresholds [7].
  • Circuit-Level Disinhibition: NkB release in the central amygdala and BNST enhances GABAergic inhibition of output neurons. (S)-Osanetant blocks this effect, reducing excessive inhibition of downstream structures like the periaqueductal gray (mediating freezing) and lateral hypothalamus (mediating autonomic arousal) [4] [9].
  • Cross-Species Relevance: The distributed action of NkB signaling is evolutionarily conserved. Drosophila tachykinin (DTK) coordinates isolation-induced aggression via analogous circuitry, suggesting ancient origins for tachykinin-mediated social stress responses [7].

Notably, enhancing Tac2/NkB signaling in group-housed animals pharmacologically (via senktide) or virally (via Tac2 overexpression) recapitulates the SIS phenotype, confirming the sufficiency of this system for state induction. (S)-Osanetant blocks this state transition entirely [7].

Neuroplasticity and Gene Expression Changes Induced by Chronic Social Isolation Stress

Chronic social isolation stress reprograms transcriptional networks in stress-responsive circuits. Key changes include:

  • Global Tac2 Upregulation: 2 weeks of SIS increases Tac2 mRNA and NkB peptide in the BNST, central amygdala, dorsomedial hypothalamus, hippocampus, and cortex. This is not observed after 24 hours of isolation, indicating chronicity dependence [3] [7].
  • Neuroplasticity Gene Suppression: SIS downregulates hippocampal and prefrontal cortical expression of activity-dependent genes: Brain-Derived Neurotrophic Factor exon 7 (BDNF-7), c-Fos, Activity-Regulated Cytoskeleton-Associated Protein (Arc), and Early Growth Response Protein 1 (Egr-1). These genes regulate synaptic strength and neuronal connectivity [3].
  • Metabotropic Glutamate Receptor Alterations: Prefrontal cortical metabotropic glutamate receptors (mGluR1 and mGluR2) are selectively reduced post-SIS, impairing glutamatergic modulation [3].

(S)-Osanetant prevents these molecular adaptations. In SIS models, pretreatment with (S)-Osanetant maintains baseline levels of plasticity-related genes and prevents Tac2 upregulation [7]. This suggests NK3R antagonism interrupts a positive feedback loop where NkB signaling reinforces its own synthesis during chronic stress. Crucially, (S)-Osanetant administration after SIS establishment reverses both molecular and behavioral phenotypes, supporting disease-modifying potential [7].

Table 2: Molecular Alterations from Chronic Social Isolation Stress and (S)-Osanetant Effects

Molecular ParameterAffected Brain RegionsDirection of Change (SIS vs. Group-Housed)Normalized by (S)-Osanetant?
Tac2 mRNABNST, CeA, DMH, Cortex↑↑↑ (2-3 fold)Yes
BDNF-7 mRNAHippocampus, Prefrontal Cortex↓↓Yes
c-Fos mRNAHippocampus, Prefrontal Cortex↓↓Yes
Arc mRNAHippocampus, Prefrontal Cortex↓↓Yes
mGluR1 ProteinPrefrontal CortexPartially
NkB PeptideBNST, CeA, Hypothalamus↑↑Yes

Region-Specific Neuromodulation in Amygdala, Bed Nucleus of the Stria Terminalis, and Hypothalamus

The therapeutic actions of (S)-Osanetant arise from discrete neuromodulation within key limbic structures:

  • Central Amygdala Medial Subdivision (CeM): Tac2-expressing neurons here co-localize with GABAergic markers (GAD65) and calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα), implicating them in inhibitory control and plasticity. NkB release in CeM enhances fear consolidation via NK3R activation. Local infusion of (S)-Osanetant into CeM blocks SIS-induced fear overconsolidation without affecting baseline fear [1] [4].
  • Bed Nucleus of the Stria Terminalis (BNST): The anterior dorsal BNST (adBNST) contains dense Tac2/NkB neurons projecting to the ventral medial hypothalamus shell (VMHshell). SIS upregulates Tac2 in adBNST, driving anxiety responses to diffuse/unpredictable threats. (S)-Osanetant microinjection into adBNST reduces ultrasonic vocalization responses to threat and social avoidance [2] [7] [9]. BNST neurons also gate central amygdala outputs via inhibitory projections; (S)-Osanetant may rebalance this cross-talk [2] [4].
  • Hypothalamus: Dorsomedial hypothalamus (DMH) Tac2 neurons regulate defensive aggression. Ventral medial hypothalamus (VMH) core neurons receive glutamatergic inputs from the basomedial amygdala and GABAergic inputs from BNST. SIS enhances NkB action in DMH, increasing aggression. (S)-Osanetant infusion into DMH normalizes attack latency and duration in resident-intruder tests [2] [7]. Paraventricular nucleus (PVN) Tac2 neurons modulate neuroendocrine stress responses; (S)-Osanetant dampens PVN reactivity to stressors [7].

Thus, (S)-Osanetant exerts region-specific effects: suppressing fear overconsolidation (amygdala), mitigating anxiety (BNST), and reducing aggression (hypothalamus). This distributed yet anatomically precise action underlies its broad efficacy against stress-induced behavioral pathology [1] [2] [7].

Properties

Product Name

(S)-Osanetant

IUPAC Name

N-[1-[3-[(3S)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide

Molecular Formula

C35H41Cl2N3O2

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m1/s1

InChI Key

DZOJBGLFWINFBF-UUWRZZSWSA-N

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.